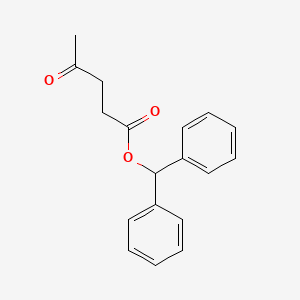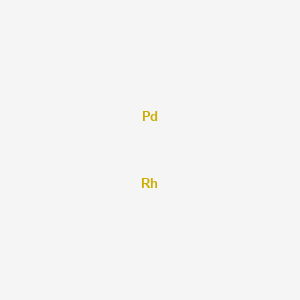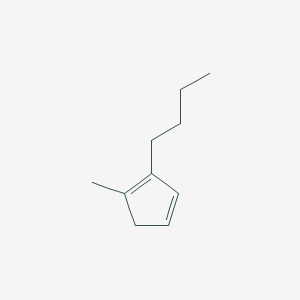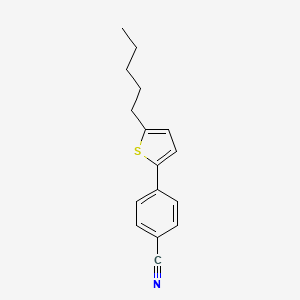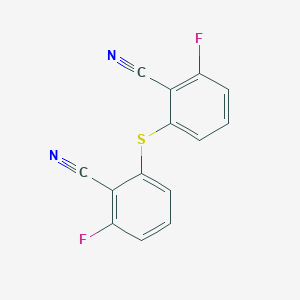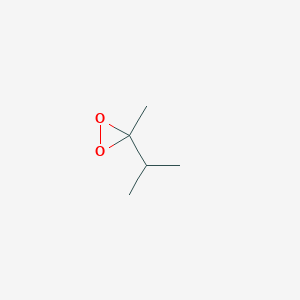
3-Methyl-3-(propan-2-yl)dioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(propan-2-yl)dioxirane is an organic compound belonging to the class of dioxiranes. Dioxiranes are three-membered cyclic peroxides containing two oxygen atoms and one carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable reagent in organic synthesis and oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(propan-2-yl)dioxirane typically involves the reaction of a ketone with an oxidizing agent. One common method is the reaction of acetone with an oxidizing agent such as potassium peroxymonosulfate (Oxone) in the presence of a buffer. The reaction is carried out under mild conditions, usually at room temperature, and the dioxirane is generated in situ.
Industrial Production Methods: While the industrial production of this compound is not as common as laboratory synthesis, similar methods involving the use of ketones and oxidizing agents can be scaled up for larger production. The key challenge in industrial production is the stabilization of the dioxirane, as it is highly reactive and prone to decomposition.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(propan-2-yl)dioxirane is primarily known for its oxidation reactions. It acts as an electrophilic oxidant and can transfer an oxygen atom to various substrates.
Common Reagents and Conditions:
Oxidation of Alkenes: The compound can epoxidize alkenes to form epoxides under mild conditions.
Oxidation of Sulfides: It can oxidize sulfides to sulfoxides and sulfones.
Oxidation of Alcohols: It can convert primary and secondary alcohols to aldehydes and ketones, respectively.
Major Products Formed:
Epoxides: From the oxidation of alkenes.
Sulfoxides and Sulfones: From the oxidation of sulfides.
Aldehydes and Ketones: From the oxidation of alcohols.
Scientific Research Applications
3-Methyl-3-(propan-2-yl)dioxirane has several applications in scientific research:
Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biochemistry: It is employed in the study of enzyme-catalyzed oxidation reactions.
Industry: It is used in the production of fine chemicals and in the oxidation of industrial waste.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)dioxirane involves the transfer of an oxygen atom to the substrate. The dioxirane ring opens, and the oxygen is inserted into the substrate, resulting in the formation of an oxidized product. This process is highly efficient and selective, making the compound a valuable oxidizing agent.
Comparison with Similar Compounds
Dimethyldioxirane: Another dioxirane with similar oxidation properties but different reactivity due to the presence of two methyl groups.
Difluorodioxirane: A more stable dioxirane derivative with fluorine atoms, known for its stability at room temperature.
Uniqueness: 3-Methyl-3-(propan-2-yl)dioxirane is unique due to its specific substituents, which influence its reactivity and selectivity in oxidation reactions. Its ability to perform selective oxidations under mild conditions sets it apart from other oxidizing agents.
Properties
CAS No. |
138629-57-9 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yldioxirane |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(3)6-7-5/h4H,1-3H3 |
InChI Key |
CVMMUEUEMMRYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


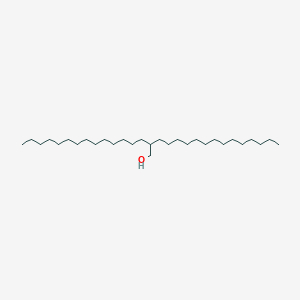
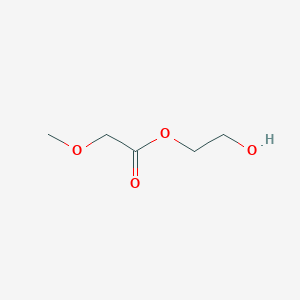
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
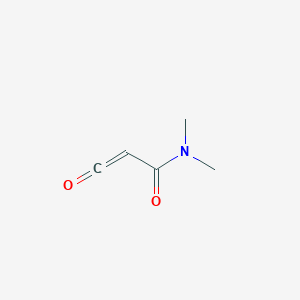
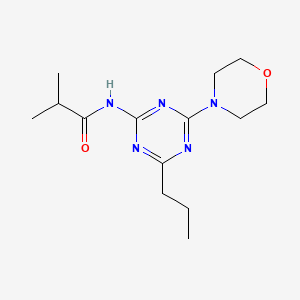
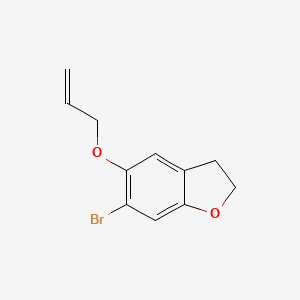
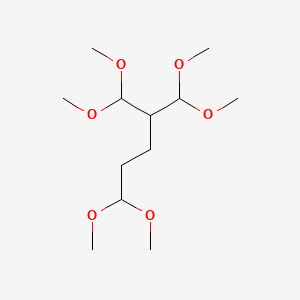

![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
